3-Decyl-1H-pyrrole
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Overview
Description
3-Decyl-1H-pyrrole: is a heterocyclic aromatic organic compound. It consists of a five-membered ring containing four carbon atoms and one nitrogen atom, with a decyl group attached to the third carbon atom. This compound is a derivative of pyrrole, which is known for its aromaticity and stability due to the delocalization of electrons within the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.
Cyclization of N-acyl α-amino acids: This method involves the cyclization of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene to form 3-trifluoromethylpyrroles.
Dehydrogenative Coupling: This method involves the dehydrogenative coupling of secondary alcohols and amino alcohols using ruthenium-based pincer-type catalysts.
Industrial Production Methods:
Ammonia Treatment of Furan: Pyrrole can be prepared industrially by treating furan with ammonia in the presence of solid acid catalysts like silicon dioxide and aluminum oxide.
Catalytic Dehydrogenation of Pyrrolidine: Pyrrole can also be formed by the catalytic dehydrogenation of pyrrolidine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert pyrrole derivatives into more saturated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products:
Oxidation Products: Oxidized pyrrole derivatives.
Reduction Products: Saturated pyrrole derivatives.
Substitution Products: N-substituted pyrrole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Pyrrole derivatives are used as building blocks in the synthesis of complex organic molecules.
Biology:
Biologically Active Compounds: Pyrrole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine:
Pharmaceuticals: Pyrrole derivatives are used in the development of various pharmaceuticals, including antipsychotic, β-adrenergic antagonist, and anxiolytic drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Imidazole: A five-membered aromatic heterocycle with two nitrogen atoms.
Uniqueness:
Aromaticity: 3-Decyl-1H-pyrrole has a unique aromatic structure that contributes to its stability and reactivity.
Biological Activity: The decyl group attached to the pyrrole ring enhances its biological activity compared to other pyrrole derivatives.
Properties
CAS No. |
120394-63-0 |
---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
3-decyl-1H-pyrrole |
InChI |
InChI=1S/C14H25N/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h11-13,15H,2-10H2,1H3 |
InChI Key |
FFRZVVFLHHGORC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CNC=C1 |
Related CAS |
120394-96-9 |
Origin of Product |
United States |
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